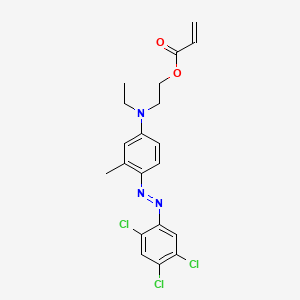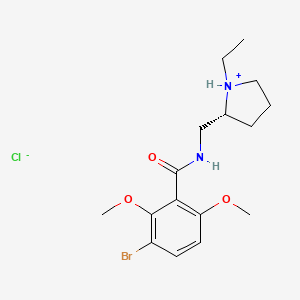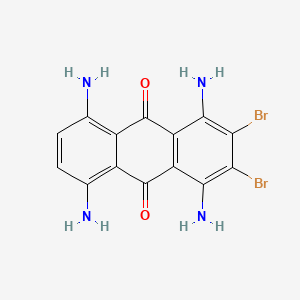
9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is a derivative of anthraquinone, a compound known for its applications in dyes and pigments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- typically involves the bromination of 9,10-anthracenedione followed by the introduction of amino groups. The reaction conditions often require a controlled environment to ensure the selective bromination and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing reactors that can handle the exothermic nature of these reactions. The use of catalysts and specific solvents can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and bromine groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical pathways and reactions.
Biology
In biological research, this compound can be used to study the effects of brominated and aminated anthraquinones on cellular processes. It may serve as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine
The compound’s potential medicinal applications include its use as a starting material for the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with specific biological activities.
Industry
In the industrial sector, 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of colorants.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- involves its interaction with molecular targets such as enzymes and receptors. The amino and bromine groups can form specific interactions with these targets, leading to changes in their activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione: The parent compound, lacking the amino and bromine groups.
1,4,5,8-Tetraamino-9,10-anthracenedione: Similar but without the bromine atoms.
2,7-Dibromo-9,10-anthracenedione: Similar but without the amino groups.
Uniqueness
The presence of both amino and bromine groups in 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- makes it unique among anthraquinone derivatives. This combination of functional groups allows for a wider range of chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
68214-42-6 |
|---|---|
Molekularformel |
C14H10Br2N4O2 |
Molekulargewicht |
426.06 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,3-dibromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H10Br2N4O2/c15-9-10(16)12(20)8-7(11(9)19)13(21)5-3(17)1-2-4(18)6(5)14(8)22/h1-2H,17-20H2 |
InChI-Schlüssel |
UPFBCANRFNSDKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



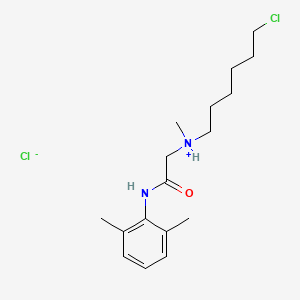
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

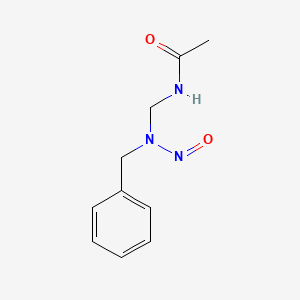
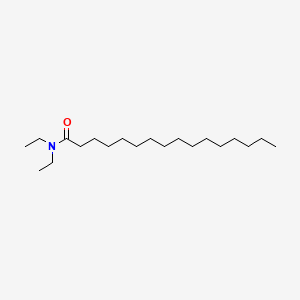


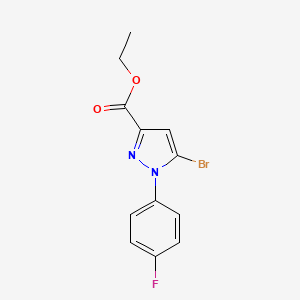
![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
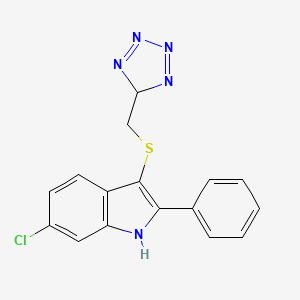
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
